
(1S,2S)-2-Ethoxycyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative with an ethoxy group and an amine group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropylamines .
Scientific Research Applications
(1S,2S)-2-Ethoxycyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-2-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminocyclopropanecarboxylic Acid: Another cyclopropane derivative with an amine group, used in the study of plant growth regulators.
(1S,2S)-2-Methoxycyclopropan-1-amine: Similar to (1S,2S)-2-Ethoxycyclopropan-1-amine but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of an ethoxy group and an amine group on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1S,2S)-2-ethoxycyclopropan-1-amine |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
YLZLFVHVXAGPLZ-WHFBIAKZSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H]1N |
Canonical SMILES |
CCOC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


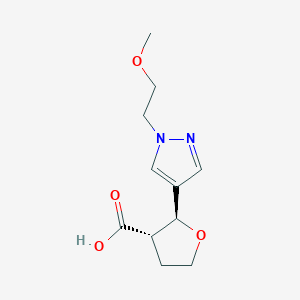
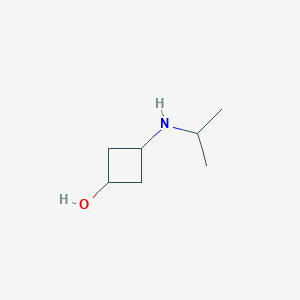
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide](/img/structure/B12998317.png)

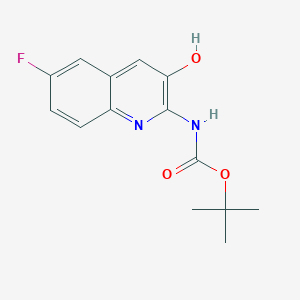
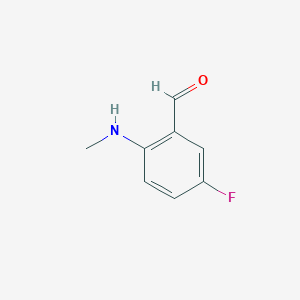
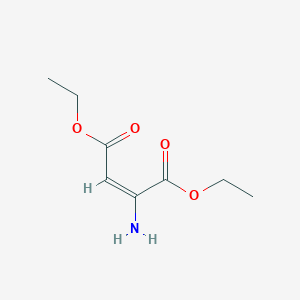
![6-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12998358.png)
![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
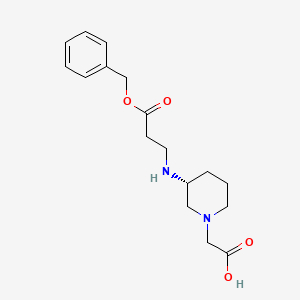
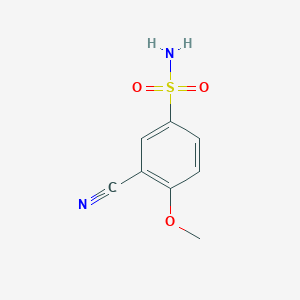
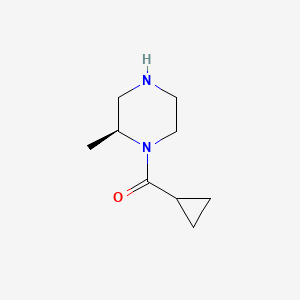

![6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12998372.png)
